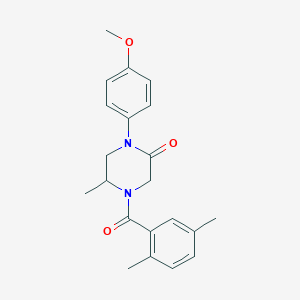

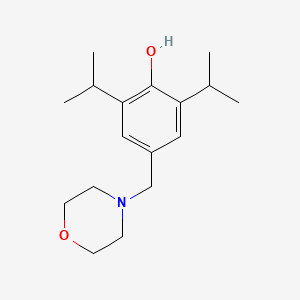

![molecular formula C17H20ClN5O2 B5570940 1-(3-chlorophenyl)-5-methyl-4-[3-(4-methyl-4H-1,2,4-triazol-3-yl)propanoyl]-2-piperazinone](/img/structure/B5570940.png)

1-(3-chlorophenyl)-5-methyl-4-[3-(4-methyl-4H-1,2,4-triazol-3-yl)propanoyl]-2-piperazinone

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

Synthesis Analysis

Compounds related to piperazines are typically synthesized through a variety of chemical reactions, including Mannich reactions, cyclization, and chlorination processes. For instance, a series of N-[(4-phenylpiperazin-1-yl)-methyl]-pyrrolidine-2,5-dione derivatives were synthesized and evaluated for anticonvulsant activities, showcasing the versatility of piperazine derivatives in medicinal chemistry (Rybka et al., 2014).

Molecular Structure Analysis

The molecular structure of piperazine derivatives is crucial in determining their chemical reactivity and biological activity. Structural analysis often involves spectroscopic methods, including NMR, IR, and MS, alongside elemental analysis to elucidate the compound's framework and substituent effects on its behavior and interactions (Deák et al., 2008).

Chemical Reactions and Properties

Piperazine derivatives engage in a variety of chemical reactions, influenced by their functional groups and molecular structure. Their reactivity can lead to the formation of N-nitrosamines, a significant concern in drug metabolism and toxicity studies. For example, antihelmintic treatment with piperazine citrate resulted in the endogenous formation of piperazine-derived N-nitrosamines, showcasing the complex metabolic pathways and chemical reactivity of such compounds (Tricker et al., 1991).

Applications De Recherche Scientifique

Antifungal and Antimicrobial Applications

The triazole class, which includes compounds related to "1-(3-chlorophenyl)-5-methyl-4-[3-(4-methyl-4H-1,2,4-triazol-3-yl)propanoyl]-2-piperazinone", has been explored for its antifungal properties. For instance, a study by Volkova et al. (2020) synthesized a novel potential antifungal compound from the triazole class, highlighting its solubility characteristics in various solvents, which is crucial for its pharmacological application (Volkova, Levshin, & Perlovich, 2020). Additionally, Bektaş et al. (2010) synthesized new 1,2,4-triazole derivatives and assessed their antimicrobial activities, indicating that some derivatives exhibit good to moderate activities against test microorganisms (Bektaş, Karaali, Sahin, Demirbaş, Karaoglu, & Demirbas, 2010).

Antihypertensive Activity

Meyer et al. (1989) explored the antihypertensive and diuretic activities of 5-(1-piperazinyl)-1H-1,2,4-triazol-3-amines in spontaneously hypertensive rats, indicating potential antihypertensive applications for compounds within this chemical class (Meyer, Tomcufcik, Chan, & Haug, 1989).

Anticancer Activity

The anticancer potential of 1,2,4-triazine derivatives bearing piperazine amide moiety against breast cancer cells has been evaluated, with some compounds demonstrating promising antiproliferative effects, making them significant for further cancer research (Yurttaş, Demirayak, Ilgın, & Atlı, 2014).

Pharmacological Effects and Metabolism

Research by Fuller et al. (1981) on the disposition and pharmacological effects of m-Chlorophenylpiperazine in rats sheds light on its serotonin receptor agonist properties and its influence on serotonin-related pathways, which could be relevant for compounds with similar structures (Fuller, Snoddy, Mason, & Owen, 1981).

Mécanisme D'action

While the exact mechanism of action of “1-(3-chlorophenyl)-5-methyl-4-[3-(4-methyl-4H-1,2,4-triazol-3-yl)propanoyl]-2-piperazinone” is not known, similar 1,2,4-triazole derivatives have shown promising anticancer activity . Molecular docking studies were done to understand the mechanism and binding modes of these derivatives in the binding pocket of the aromatase enzyme as a possible target .

Orientations Futures

The synthesis and evaluation of novel 1,2,4-triazole derivatives, including “1-(3-chlorophenyl)-5-methyl-4-[3-(4-methyl-4H-1,2,4-triazol-3-yl)propanoyl]-2-piperazinone”, present a promising area of research in medicinal chemistry . These compounds could potentially be developed into more effective and potent anticancer agents . Further studies are needed to fully understand their mechanism of action and to evaluate their safety and efficacy in clinical settings.

Propriétés

IUPAC Name |

1-(3-chlorophenyl)-5-methyl-4-[3-(4-methyl-1,2,4-triazol-3-yl)propanoyl]piperazin-2-one |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H20ClN5O2/c1-12-9-23(14-5-3-4-13(18)8-14)17(25)10-22(12)16(24)7-6-15-20-19-11-21(15)2/h3-5,8,11-12H,6-7,9-10H2,1-2H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WCRVOJGURJYUMQ-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1CN(C(=O)CN1C(=O)CCC2=NN=CN2C)C3=CC(=CC=C3)Cl |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H20ClN5O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

361.8 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

1-(3-chlorophenyl)-5-methyl-4-[3-(4-methyl-4H-1,2,4-triazol-3-yl)propanoyl]-2-piperazinone | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

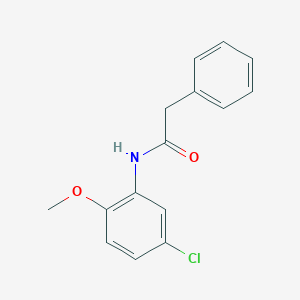

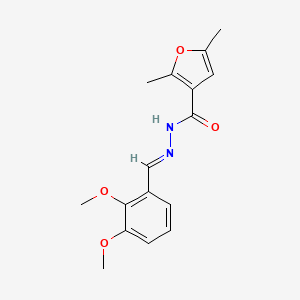

![N-[(6-fluoro-1H-benzimidazol-2-yl)methyl]-N-methyl-2-(2-thienyl)-1,3-thiazole-4-carboxamide](/img/structure/B5570867.png)

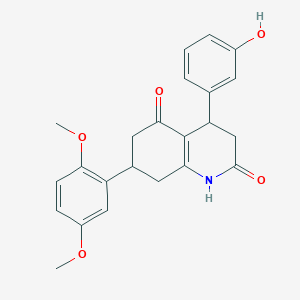

![2-[(6-chloro-4-methyl-2-oxo-2H-chromen-7-yl)oxy]acetamide](/img/structure/B5570871.png)

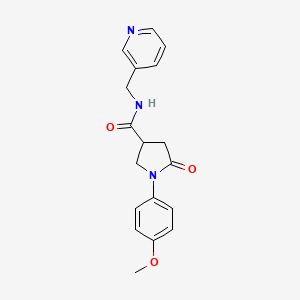

![4-{[1-(2-aminoethyl)-1H-1,2,3-triazol-4-yl]carbonyl}-3-butyl-1-methylpiperazin-2-one](/img/structure/B5570880.png)

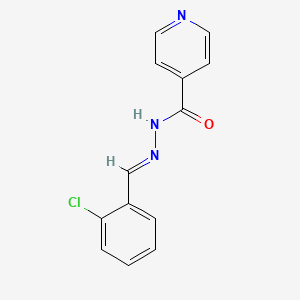

![2-(3-methyl-5-oxo-1-phenyl-1,5-dihydro-4H-1,2,4-triazol-4-yl)-N-[(3-propyl-5-isoxazolyl)methyl]acetamide](/img/structure/B5570888.png)

![3-cyclopentylidene-1,2,3,4-tetrahydro-9H-cyclopenta[b]quinolin-9-one](/img/structure/B5570901.png)

![3-{[methyl(phenyl)amino]methyl}-5-phenyl-1,3,4-oxadiazole-2(3H)-thione](/img/structure/B5570928.png)

![N,N,2-trimethyl-6-(4-{3-[(6-methyl-3-pyridazinyl)oxy]benzoyl}-1-piperazinyl)-4-pyrimidinamine](/img/structure/B5570973.png)